molecular formula C17H25N3O2 B2946161 3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea CAS No. 2034420-56-7

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea

Cat. No.: B2946161
CAS No.: 2034420-56-7
M. Wt: 303.406
InChI Key: VCAOAGJPJNRXSE-UHFFFAOYSA-N
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Description

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea is a complex organic compound that features a piperidine ring substituted with an oxolane group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form corresponding lactones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolane ring would yield lactones, while reduction could yield various amines or alcohols.

Scientific Research Applications

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea is unique due to the combination of the oxolane-substituted piperidine and phenylurea moieties, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-17(19-15-4-2-1-3-5-15)18-12-14-6-9-20(10-7-14)16-8-11-22-13-16/h1-5,14,16H,6-13H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAOAGJPJNRXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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